N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% (Fmoc-Phe-OH) is an amino acid derivative used in the synthesis of peptides and proteins. It is a white to off-white crystalline powder with a melting point of 133-135°C and a purity of 97%. Fmoc-Phe-OH is a commonly used reagent in peptide synthesis and has a variety of uses in the lab.
Mechanism of Action
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used as a protecting group to prevent the reaction of the phenylalanine side chain with other reagents during the synthesis of peptides and proteins. It is also used to introduce the phenylalanine side chain into the peptide or protein chain.
Biochemical and Physiological Effects
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is not known to have any biochemical or physiological effects. It is used as a reagent in peptide and protein synthesis and does not interact with the body in any way.
Advantages and Limitations for Lab Experiments
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% has several advantages for use in lab experiments. It is a stable compound and is easy to work with. It is also relatively inexpensive and can be used in a variety of peptide and protein synthesis methods. The main limitation of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is that it is not compatible with all peptide and protein synthesis methods.
Future Directions
The future directions of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% include the development of more efficient and cost-effective methods of synthesis, the development of new applications for N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%, and the exploration of the potential of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% as a therapeutic agent. Additionally, further research into the mechanism of action of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new insights into peptide and protein synthesis. Finally, further research into the biochemical and physiological effects of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new therapeutic applications.
Synthesis Methods
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% can be synthesized by a two-step process. First, the starting material, phenylalanine, is reacted with tert-butyl bromoacetate in the presence of a base such as sodium carbonate. This reaction produces an intermediate, which is then reacted with trifluoroacetic anhydride to form the desired product, N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used extensively in peptide and protein synthesis. It is used as a protecting group for the amino acid phenylalanine in the synthesis of peptides and proteins. It also acts as a substrate for the synthesis of peptide-based drugs and other peptide-based therapeutics.
properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-12(2,3)22-11(21)18-13(10(19)20,14(15,16)17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEKUGQBHMVEJM-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.